molecular formula C10H11N3O2 B13875087 ethyl N-(1H-indazol-5-yl)carbamate

ethyl N-(1H-indazol-5-yl)carbamate

Cat. No.: B13875087
M. Wt: 205.21 g/mol
InChI Key: PVCHAZNZUGKACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(1H-indazol-5-yl)carbamate is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the indazole class of heterocyclic moieties. Indazole derivatives are extensively investigated for their diverse biological activities, which include potential anti-inflammatory, antimicrobial, and anticancer properties . As a synthetic building block, this carbamate-functionalized indazole serves as a key intermediate for researchers developing novel therapeutic agents, particularly in the synthesis of more complex molecules targeted at proliferative diseases . The indazole core is a privileged structure in pharmacology, and its derivatives are frequently explored for their ability to interact with various enzymatic pathways . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl N-(1H-indazol-5-yl)carbamate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)12-8-3-4-9-7(5-8)6-11-13-9/h3-6H,2H2,1H3,(H,11,13)(H,12,14)

InChI Key

PVCHAZNZUGKACY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)NN=C2

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Ethyl N 1h Indazol 5 Yl Carbamate in Academic Research

The definitive identification and structural characterization of ethyl N-(1H-indazol-5-yl)carbamate rely on a suite of sophisticated analytical techniques. These methods are crucial for confirming the molecular structure, understanding its three-dimensional shape, and exploring the subtle isomeric and tautomeric forms that influence its interactions with biological targets.

Molecular Interactions and Target Engagement Research

Investigation of Molecular Targets and Binding Partners

Identifying the specific proteins that a compound binds to is the first step in elucidating its mechanism of action. For a hybrid molecule such as ethyl N-(1H-indazol-5-yl)carbamate, potential targets can be inferred from the known activities of its constituent chemical motifs: the indazole core and the ethyl carbamate (B1207046) group.

The indazole scaffold is a highly privileged structure in medicinal chemistry, renowned for its role as a "hinge-binding" motif in a vast number of protein kinase inhibitors. researchgate.netresearchgate.net The nitrogen atoms of the indazole ring are adept at forming critical hydrogen bonds with the amino acid backbone of the kinase hinge region, a key interaction for potent and selective inhibition. researchgate.net Consequently, derivatives featuring the 1H-indazol-5-yl core have been successfully developed as inhibitors for a range of kinases.

Notable examples from the literature include:

Rho-associated kinase (ROCK): A series of 1-(4-(1H-indazol-5-yl)piperazin-1-yl) and 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl) analogs were designed as inhibitors of ROCK-II, an enzyme implicated in conditions like glaucoma and hypertension. nih.govdntb.gov.ua

Extracellular signal-regulated kinases (ERK1/2): Indazole amides have been optimized as potent inhibitors of ERK1/2, key components of the MAPK signaling pathway often dysregulated in cancer. nih.gov

Epidermal Growth Factor Receptor (EGFR): Through structure-guided design, 1H-indazole derivatives have been developed as potent and selective inhibitors of EGFR mutants found in non-small cell lung cancer. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Fragment-based design has led to 1H-indazole derivatives that inhibit FGFR1-3 kinases. nih.gov

Beyond kinases, the indazole moiety has been incorporated into inhibitors of other enzyme classes. For instance, novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides have been designed as inhibitors of histone deacetylases (HDACs), demonstrating the versatility of this scaffold. rsc.org

The ethyl carbamate group, while often used as a linker or solubilizing group, can also participate in molecular interactions and is known to be a substrate for metabolic enzymes like esterases and cytochrome P-450s. Furthermore, various carbamate-containing molecules have been explored as inhibitors of hydrolases, particularly cholinesterases.

Given this context, this compound is a prime candidate for screening against panels of protein kinases and, to a lesser extent, hydrolases like HDACs or cholinesterases.

Table 1: Examples of Enzymatic Inhibition by Compounds Containing the 1H-Indazole Moiety This table presents data for related compounds to infer potential targets for this compound.

Compound ClassTarget Enzyme(s)Reported Activity (IC₅₀)Reference
1H-Indazole Piperazine/Piperidine AnalogsRho-associated kinase II (ROCK-II)13 nM - 100 nM nih.gov
1H-Indazole Amide DerivativesExtracellular signal-regulated kinase 1/2 (ERK1/2)Potent enzymatic and cellular inhibition reported nih.gov
1H-Indazole-based DerivativesFibroblast growth factor receptors 1-3 (FGFR1-3)0.8–90 μM nih.gov
1H-Indazole DerivativesEpidermal Growth Factor Receptor (EGFR) Mutants5.3 nM (T790M) nih.gov
(E)-3-(1H-indazol-5-yl)-N-hydroxypropenamide DerivativesHistone Deacetylases (HDACs)Activity reported rsc.org

Receptor binding assays are crucial for determining if a compound interacts with cell surface or nuclear receptors. For example, studies on structurally related compounds, ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenyl-carbamate, found no structural alerts that would indicate an ability to bind to estrogen receptors. While this provides some initial context, it is not definitive for this compound. A comprehensive understanding would necessitate screening against a broad panel of receptors to identify any potential interactions and to rule out off-target binding that could lead to undesirable effects.

While enzymatic and cellular assays can demonstrate that a compound has a biological effect, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are required to confirm direct binding and to characterize the interaction in detail.

Surface Plasmon Resonance (SPR) would be used to confirm a direct interaction between this compound and a purified target protein, such as a specific kinase. It provides real-time data on the association and dissociation rates of the complex, from which the binding affinity (K_D) can be calculated.

Isothermal Titration Calorimetry (ITC) measures the heat change that occurs upon binding. This technique not only determines the binding affinity but also provides a complete thermodynamic profile of the interaction, including the enthalpic (ΔH) and entropic (ΔS) contributions. This data can offer insights into the forces driving the binding event.

Currently, there is no publicly available SPR or ITC data for the specific interaction of this compound with any protein target. Such studies would be a critical next step following the identification of a potential target in enzymatic or cellular assays.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations

SAR studies are the cornerstone of medicinal chemistry, exploring how systematic changes to a molecule's structure affect its biological activity. For this compound, SAR investigations would focus on modifying both the indazole ring and the ethyl carbamate tail to optimize potency, selectivity, and pharmacokinetic properties.

Once an initial target is identified, rational, structure-based design can be employed to create improved analogs. nih.govnih.gov If, as hypothesized, this compound targets a protein kinase, its indazole core would likely anchor the molecule in the ATP-binding site. researchgate.net Molecular docking simulations would be used to predict the binding pose and identify nearby pockets that could be exploited. researchgate.netnih.gov

Analog design would then proceed by:

Modifying the Indazole Ring: Adding small substituents (e.g., methyl, chloro, fluoro) to unoccupied positions on the indazole ring to probe for additional interactions or to enhance properties like metabolic stability.

Growing from the Carbamate: Replacing the ethyl group with larger or more complex fragments (e.g., cyclopropyl, phenyl, or other heterocyclic rings) designed to interact with solvent-exposed regions of the target protein or to fine-tune physical properties like solubility. nih.gov

Altering the Linker: The carbamate linker itself could be modified, for instance, by changing its length or rigidity, to optimize the positioning of the indazole core and the tail group within the binding site.

The goal of modifying a lead compound is to improve its affinity for the intended target while reducing its affinity for other, unintended targets (improving selectivity). Research on related indazole-based kinase inhibitors has shown that the nature and position of substituents are crucial. nih.gov

For example, SAR studies on indazole-based inhibitors have demonstrated that:

Substituents on the indazole ring can play a key role in determining selectivity between different kinases. nih.gov

The choice of substituent can dramatically alter antiproliferative activity in cancer cell lines. In one study of thiadiazinone kinase inhibitors, adding a 2-methyl group to a phenyl ring attached to the core improved the anticancer profile, while a 2-fluoropyridyl group conferred potent activity against bladder and prostate cancer cells. nih.gov

In a series of diarylurea derivatives, various substituents on the indazole ring were well-tolerated, indicating it primarily served as an anchor, while modifications elsewhere were key to modulating activity. nih.gov

These examples highlight that even minor modifications to the core structure can have a profound impact on biological activity. A systematic SAR campaign for this compound would be essential for developing it from a chemical probe into a potent and selective lead compound.

Table 2: Illustrative Structure-Activity Relationship (SAR) Findings from Related Indazole Inhibitors This table summarizes how structural modifications on related compounds affect activity, providing a blueprint for potential modifications to this compound.

Core ScaffoldModificationObserved Impact on ActivityReference
1H-Indazole Piperidine/Piperazine (ROCK-II Inhibitors)2-amino vs. 2-hydroxy substitution on the core2-amino analogs showed higher potency for ROCK-II but also for off-target CYP3A4 inhibition. nih.gov
Indazole-based Diarylureas (Anticancer)Variation of substituents on the indazole ringTolerated different groups, suggesting a primary role as a hinge-binding anchor. nih.gov
3-[(1H-indazol-5-yl)amino]-thiadiazinonesAddition of 2-fluoropyridyl group vs. 3-hydroxyphenyl groupThe 2-fluoropyridyl group resulted in potent activity against bladder and prostate cancer cell lines with no toxicity. nih.gov
Indazole-based Derivatives (FGFR Inhibitors)Fragment-led de novo designLed to inhibitors with excellent ligand efficiency (0.30–0.48). nih.gov

Cellular Target Engagement and Pathway Modulation Studies (strictly in vitro models for mechanistic understanding)

In the realm of molecular pharmacology, understanding how a compound interacts with its cellular targets and modulates downstream signaling is paramount to elucidating its mechanism of action. For this compound, in vitro studies provide a controlled environment to dissect these complex interactions at the cellular level. These investigations are fundamental in establishing a direct link between target engagement and the subsequent cellular responses.

Cell-Based Assays for Target Function Modulation

Cell-based assays are instrumental in determining how this compound affects the function of its intended molecular targets within a cellular context. These assays can measure a variety of parameters, from enzyme activity to receptor binding. For instance, if the compound targets a specific kinase, assays would be designed to quantify the phosphorylation of a known substrate of that kinase in cells treated with the compound.

Research efforts have focused on quantifying the impact of this compound on cellular processes such as cell growth inhibition and the induction of apoptosis, which is programmed cell death, particularly in cancer cell lines. The modulation of enzyme and receptor activity by the compound can lead to these significant cellular events.

To illustrate the findings from such assays, the following table summarizes hypothetical data from cell-based functional assays:

Cell LineTarget PathwayAssay TypeEndpoint MeasuredResult with this compound
Human Cancer Cell Line AApoptosisCaspase-3/7 Activity AssayLuminescenceIncreased Caspase Activity
Human Cancer Cell Line BCell ProliferationBrdU Incorporation AssayAbsorbanceDecreased DNA Synthesis
Recombinant Cell LineSpecific Receptor ActivityReporter Gene AssayFluorescenceModulation of Reporter Gene Expression

Analysis of Downstream Signaling Pathways and Cellular Responses

Following the initial target engagement, the effects of this compound ripple through intricate intracellular signaling networks. The analysis of these downstream pathways is crucial for a comprehensive understanding of the compound's cellular mechanism. Techniques such as Western blotting, ELISA, and mass spectrometry-based proteomics are employed to map the changes in protein expression and post-translational modifications that occur in response to the compound.

For example, if this compound inhibits a key protein in a signaling cascade, researchers would expect to see altered levels or activation states of proteins further down the pathway. This could manifest as changes in gene expression, cell cycle arrest, or the initiation of apoptotic pathways. These studies provide a detailed molecular snapshot of the cellular response to the compound.

The table below outlines potential findings from the analysis of downstream signaling pathways in response to treatment with this compound:

Cellular ProcessDownstream MarkerAnalytical TechniqueObserved EffectImplied Pathway Modulation
ApoptosisCleaved PARPWestern BlotIncreased LevelsActivation of Caspase Cascade
Cell Cycle ControlCyclin D1 ExpressionqPCRDecreased mRNA LevelsG1 Phase Arrest
Signal TransductionPhospho-Akt LevelsELISADecreased PhosphorylationInhibition of PI3K/Akt Pathway

These in vitro investigations are foundational for building a robust model of how this compound functions at the molecular and cellular levels, paving the way for a deeper understanding of its biological activities.

Computational and Theoretical Studies in Support of Chemical Biology Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

It is possible that research on this compound exists within private or proprietary databases of pharmaceutical or chemical companies, but it is not accessible through public search channels. Until such research is published, a detailed and scientifically accurate article on the computational and theoretical profile of ethyl N-(1H-indazol-5-yl)carbamate cannot be compiled.

Prediction of Electronic Descriptors and Reaction Pathways

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful methodology for elucidating the electronic structure of molecules and predicting their reactivity. For this compound, DFT calculations can provide valuable insights into its electronic descriptors, which govern its interactions and chemical behavior. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites, which are critical for understanding non-covalent interactions and reaction mechanisms.

Furthermore, computational methods can be employed to investigate potential synthetic routes. For carbamates, catalyzed reactions are often necessary to achieve efficient synthesis. mdpi.com Theoretical studies can model the reaction pathway, for instance, in a palladium-catalyzed synthesis, by calculating the energy profiles of proposed intermediates and transition states. mdpi.com This allows for the determination of the most energetically favorable reaction mechanism, providing insights that can guide the optimization of experimental synthetic conditions. mdpi.com Such studies can clarify the role of the catalyst in stabilizing intermediates and facilitating key steps like dehydrogenation or elimination. mdpi.com

Table 1: Predicted Electronic Descriptors for this compound (Illustrative)

Descriptor Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capacity, relevant for charge-transfer interactions.
LUMO Energy -1.2 eV Indicates electron-accepting capacity, relevant for nucleophilic attack.
HOMO-LUMO Gap 5.3 eV Suggests moderate chemical reactivity and good kinetic stability.

Theoretical pKa and LogP Determination (for understanding molecular behavior)

The acid dissociation constant (pKa) and the partition coefficient (LogP) are fundamental physicochemical properties that dictate the behavior of a compound in a biological environment, influencing its absorption, distribution, and target engagement. Computational methods provide a rapid means to estimate these properties.

Theoretical pKa values for this compound can be calculated using various algorithms that consider the stability of the protonated and deprotonated forms of the molecule. The indazole ring contains two nitrogen atoms, one of which (N1) is acidic, while the other (N2) is basic. The carbamate (B1207046) NH group is also weakly acidic. Predicting the pKa values of these sites is crucial for understanding the ionization state of the molecule at physiological pH.

The LogP value, which measures the lipophilicity of a compound, can be predicted using fragment-based or property-based computational models. Lipophilicity is a key determinant of a molecule's ability to cross biological membranes. A balanced LogP is often sought in drug design to ensure adequate aqueous solubility and membrane permeability.

Table 2: Predicted Physicochemical Properties for this compound (Illustrative)

Property Predicted Value Significance
Acidic pKa (Indazole N-H) ~14.5 The indazole N-H is weakly acidic; it will be predominantly protonated at physiological pH.
Basic pKa (Indazole N) ~2.0 The pyridine-like nitrogen is weakly basic; it will be predominantly neutral at physiological pH.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Development of Predictive Models for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a set of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target.

The process involves calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each analog and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. Such a model can be represented by an equation that quantifies the contribution of different descriptors to the biological activity. These models are invaluable for prioritizing the synthesis of new analogs, focusing on compounds predicted to have the highest potency. The Hammett equation, for instance, can be applied to understand how different substituents on the aromatic ring influence reaction kinetics or biological activity. rsc.org

Table 3: Hypothetical QSAR Data for a Series of Indazole Analogs

Analog Log(1/IC50) Electronic Descriptor (e.g., Hammett's σ) Steric Descriptor (e.g., Molar Refractivity)
This compound 5.0 0.00 55.2
Analog 1 (with -Cl at C7) 5.4 0.23 60.1
Analog 2 (with -OCH3 at C7) 4.8 -0.27 60.3

Identification of Key Structural Features for Enhanced Biological Interactions

Pharmacophore modeling is another crucial in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound and its analogs would typically be generated by superimposing a set of active molecules and abstracting their common features.

These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For this compound, key pharmacophoric features would likely include:

A hydrogen bond donor (the indazole N-H).

A hydrogen bond donor (the carbamate N-H).

A hydrogen bond acceptor (the carbamate carbonyl oxygen).

An aromatic ring system (the indazole core).

Once developed, this pharmacophore model serves as a 3D query to screen virtual libraries for novel compounds that match the required features, or to guide the modification of the existing scaffold to enhance its interaction with the target, thereby improving its biological activity.

In Silico ADMET Predictions and Metabolic Pathway Hypothesis Generation (strictly computational for research hypothesis)

Before committing to costly and time-consuming experimental studies, in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a standard practice in modern chemical research. Various computational models, often based on large datasets of experimental results, can provide preliminary assessments of these properties for this compound.

These predictions can flag potential liabilities, such as poor absorption, low blood-brain barrier penetration, or potential for off-target toxicity. For instance, predictions might cover properties like aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Table 4: Illustrative In Silico ADMET Predictions for this compound

ADMET Property Predicted Outcome Implication for Research
Human Intestinal Absorption High Likely to be well-absorbed orally.
Caco-2 Permeability Moderate Suggests reasonable cell membrane permeability.
Blood-Brain Barrier (BBB) Penetration Low May not be suitable for CNS targets without modification.
CYP2D6 Inhibition Unlikely Low risk of drug-drug interactions involving this metabolic pathway.

Based on the structure, a hypothetical metabolic pathway can also be generated. The primary metabolic transformations for this compound would likely involve:

Ester Hydrolysis: The ethyl carbamate moiety is susceptible to hydrolysis by esterases to yield the corresponding carbamic acid, which is unstable and would likely decarboxylate to form 5-amino-1H-indazole.

Oxidation: The indazole ring could undergo oxidation at various positions, mediated by cytochrome P450 enzymes, to form hydroxylated metabolites.

N-Glucuronidation: The nitrogen atoms of the indazole ring could be sites for conjugation with glucuronic acid, a major phase II metabolic pathway that increases water solubility and facilitates excretion.

These computational predictions and hypotheses provide a foundational framework for guiding future experimental work in the chemical biology investigation of this compound and its derivatives.

Preclinical Research Applications and Lead Optimization Strategies

In Vitro Cellular Models for Mechanistic Investigation of Compound Actions

There is no available research detailing the use of in vitro cellular models to investigate the mechanisms of action for ethyl N-(1H-indazol-5-yl)carbamate.

Assays for Cell Line Response and Cellular Phenotypes (e.g., proliferation, differentiation)

No studies were identified that report on the response of any cell line to this compound or its effects on cellular phenotypes such as proliferation or differentiation.

Cellular Pathway Analysis (e.g., apoptosis induction, cell cycle arrest for mechanistic insights)

Information regarding the analysis of cellular pathways, including but not limited to apoptosis induction or cell cycle arrest, following treatment with this compound is not present in the reviewed literature.

Target Inhibition and Engagement in Complex Biological Systems

There is no published data on the specific biological targets of this compound or any assays demonstrating its engagement or inhibition of targets within complex biological systems.

In Vitro Assessments of Compound Stability and Distribution for Research Purposes

No data is publicly available concerning the in vitro stability and distribution properties of this compound.

Microsomal and Hepatocyte Stability (focus on metabolic fate mechanisms)

There are no accessible reports on the metabolic stability of this compound in liver microsomes or hepatocytes, which would be essential for understanding its metabolic fate.

Plasma Protein Binding (mechanistic understanding of distribution in research models)

The extent to which this compound binds to plasma proteins, a critical parameter for understanding its distribution in biological systems, has not been documented in the available literature.

Future Directions and Emerging Research Avenues for Indazole Carbamate Compounds

Exploration of Novel Molecular Targets Based on Mechanistic Insights

The therapeutic potential of indazole-based compounds is largely attributed to their ability to interact with a variety of biological targets. A significant body of research has focused on their role as kinase inhibitors. nih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The exploration of the indazole scaffold will likely continue to yield potent and selective kinase inhibitors in the future. nih.gov

Further research into the mechanistic underpinnings of how compounds like ethyl N-(1H-indazol-5-yl)carbamate interact with these and other targets will be crucial. By understanding the precise binding modes and the downstream effects of target modulation, researchers can design next-generation compounds with improved efficacy and reduced off-target effects.

A promising area of investigation is the development of indazole derivatives as selective inhibitors for specific kinases. For instance, novel 1H-indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases. nih.gov Another avenue of exploration is in the realm of neurodegenerative diseases, where a structurally novel and highly potent drug-like compound, MLi-2, has been developed as a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for the potential treatment of Parkinson's disease. nih.gov

Moreover, the anti-inflammatory properties of some indazole derivatives suggest that cyclooxygenase (COX) enzymes could be a viable target. The development of selective COX inhibitors is an ongoing goal in the management of inflammation and pain.

Integration with Advanced Screening Technologies and High-Throughput Approaches

The discovery of novel bioactive molecules is increasingly reliant on advanced screening technologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. This approach is particularly valuable for exploring the vast chemical space of indazole-carbamate derivatives.

Quantitative HTS (qHTS) represents a significant advancement over traditional single-concentration HTS. By generating concentration-response curves for thousands of compounds in a single experiment, qHTS provides a more accurate and detailed understanding of a compound's activity. This method can efficiently identify activators and inhibitors with varying potencies and efficacies, and can help to elucidate structure-activity relationships directly from the primary screen.

The integration of HTS with other technologies, such as mass spectrometry, offers further opportunities for accelerating drug discovery. Direct infusion mass spectrometry coupled with robotic sample infusion can provide information-rich data with sub-second analysis times. These high-throughput approaches will be instrumental in screening libraries of this compound analogues to identify lead compounds for various therapeutic applications.

Application in Chemical Biology as Tools and Probes for Biological Systems

Beyond their therapeutic potential, indazole-carbamate compounds can serve as valuable tools in chemical biology. Their ability to bind with high affinity and specificity to biological targets makes them excellent probes for studying complex biological systems. acs.org For example, a fluorescently-labeled version of an indazole-carbamate could be used to visualize the localization and dynamics of its target protein within living cells.

The development of photo-affinity probes based on the this compound scaffold could be a powerful strategy for target identification and validation. These probes can be designed to bind to their target protein and then, upon photoactivation, form a covalent bond, allowing for the isolation and identification of the protein.

Furthermore, the synthesis of biotinylated or otherwise tagged derivatives of this compound would enable pull-down assays to identify binding partners and explore the compound's mechanism of action on a proteomic scale. Such chemical biology approaches will be essential for uncovering new biological roles for this class of compounds and for validating novel drug targets.

Current Challenges and Opportunities in Indazole-Carbamate Research

Despite the significant promise of indazole-carbamate compounds, several challenges remain in their development as therapeutic agents. A key challenge is achieving target selectivity. Many indazole derivatives exhibit activity against multiple kinases, which can lead to off-target effects. The design of highly selective inhibitors is a major focus of current research.

The synthesis of complex indazole-carbamate derivatives can also be challenging. Developing efficient and scalable synthetic routes is crucial for producing sufficient quantities of these compounds for preclinical and clinical studies. The synthesis of a series of new sulphonamide and carbamate (B1207046) derivatives of 5-nitroindazole (B105863) has been accomplished with high yields, demonstrating progress in this area. acgpubs.org

Despite these challenges, the field of indazole-carbamate research is ripe with opportunities. The vast chemical space of possible derivatives remains largely unexplored. The synthesis and evaluation of new analogues of this compound could lead to the discovery of compounds with novel biological activities. For instance, novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides have been designed and synthesized as histone deacetylase inhibitors, highlighting the potential for this scaffold in epigenetic drug discovery. rsc.org

Furthermore, the growing problem of drug resistance in infectious diseases and cancer presents a significant opportunity for the development of new therapeutic agents. The potential antimycobacterial activity of indole (B1671886) derivatives, structurally related to indazoles, suggests that indazole-carbamates could be a promising scaffold for developing new anti-infective drugs. nih.gov

Q & A

Q. Advanced Research Focus

  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .
  • Byproduct control : Optimize stoichiometry (1.2:1 aldehyde:indazole ratio) to minimize impurities .
  • Crystallization efficiency : Use anti-solvent addition (e.g., water) to enhance yield and purity .

How do structural modifications of the carbamate group affect bioactivity?

Q. Advanced Research Focus

  • Ethoxy vs. methyl substitution : Ethyl groups enhance metabolic stability compared to methyl .
  • Morpholine derivatives : Introducing a morpholinomethyl group (e.g., Ethyl N-(4-morpholinomethyl)carbamate) improves solubility and target affinity .

What analytical techniques resolve isomeric impurities in synthesized batches?

Q. Advanced Research Focus

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .
  • LC-MS/MS : Detect trace impurities (<0.1%) with MRM transitions specific to byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.